N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4S/c1-15-9-22(27-24(32)17-11-23(31)29(12-17)18-5-3-2-4-6-18)30(28-15)25-26-19(13-35-25)16-7-8-20-21(10-16)34-14-33-20/h2-10,13,17H,11-12,14H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGBZRPKBYISSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=NC(=CS4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features several pharmacophoric elements such as a benzodioxole ring, thiazole moiety, pyrazole ring, and a pyrrolidine backbone. These structural components contribute to its unique interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H18N4O3S |
| Molecular Weight | 370.43 g/mol |
| LogP | 3.85 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro experiments have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study on multicellular spheroids revealed that the compound effectively reduced cell viability in MCF7 breast cancer cells .
The molecular mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary findings suggest that it may interact with specific enzymes and signaling pathways involved in cancer cell survival and proliferation. The thiazole and pyrazole components are believed to play crucial roles in enzyme inhibition .
Enzyme Inhibition
The compound has been shown to act as an enzyme inhibitor, particularly affecting pathways related to cancer metabolism. Research indicates that it may inhibit key kinases involved in tumor growth and survival . The interaction with these enzymes could lead to altered signaling cascades that promote apoptosis in cancer cells.
Study 1: Anticancer Efficacy
A notable study evaluated the anticancer efficacy of the compound on various tumor models. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, with effective doses leading to significant reductions in tumor size compared to control groups .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of the compound's action. It was found to downregulate critical signaling pathways associated with cell survival, including the MAPK pathway. This downregulation was correlated with increased levels of apoptosis markers in treated cells .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. The presence of the benzodioxole group may enhance the compound's efficacy against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
Antimicrobial Properties
The thiazole ring is known for its antimicrobial activity. Compounds with this structure have been documented to exhibit activity against a range of pathogens, including bacteria and fungi. The specific compound could potentially serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The structural components of this compound suggest potential anti-inflammatory properties. Thiazoles have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation. Further research is needed to elucidate the specific mechanisms involved .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, thiazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief .
Neuroprotective Effects
Preliminary studies suggest that similar compounds may possess neuroprotective properties. They could potentially protect neuronal cells from oxidative stress and excitotoxicity, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide:
- Anticancer Study : A study published in the Journal of Medicinal Chemistry explored a series of thiazole-containing compounds for their anticancer activity against breast cancer cell lines. The results indicated that modifications similar to those found in this compound significantly increased cytotoxicity compared to standard chemotherapy agents .
- Antimicrobial Research : In a study published in Pharmaceutical Biology, researchers evaluated various thiazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed promising activity, suggesting that further development could yield effective new antibiotics .
- Inflammation Model : A recent investigation into the anti-inflammatory effects of thiazole derivatives demonstrated their ability to reduce inflammation markers in animal models of arthritis. This provides a basis for considering similar compounds for therapeutic use in inflammatory diseases .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and similar analogs:
Key Research Findings
Benzodioxol-Thiazole Core :
- The benzodioxol-thiazole motif (common in the target compound and ’s Compound 10) is associated with binding to aromatic-rich domains in enzymes like cyclophilins or kinases .
- Substitution at the thiazole 2-position (e.g., pyrazole in the target vs. isoindolyl in Compound 10) significantly alters steric and electronic interactions.
Pyrrolidine vs.
Fluorinated and Trifluoromethyl Analogs :
- Fluorinated benzyl groups (e.g., ’s compound) increase lipophilicity, enhancing blood-brain barrier penetration but risking off-target effects .
- Trifluoromethyl groups (e.g., ’s compound) improve metabolic stability but may reduce solubility .
Thiadiazole vs. Thiazole :
Physicochemical and Pharmacokinetic Considerations
- Solubility : The target compound’s phenylpyrrolidine group may reduce aqueous solubility compared to methoxyacetamide analogs .
- Metabolic Stability : Benzodioxol derivatives are prone to oxidative metabolism, whereas trifluoromethyl groups () resist degradation .
- Target Engagement : The phenyl group in the target compound likely enhances interactions with hydrophobic pockets in proteins, a feature absent in simpler acetamide derivatives .
Preparation Methods
Bromination of 4-(1,3-Benzodioxol-5-yl)acetophenone
The thiazole ring is constructed via Hantzsch thiazole synthesis. Starting with 4-(1,3-benzodioxol-5-yl)acetophenone, bromination using bromine in acetic acid yields α-bromo ketone 2 (Fig. 1A).
Reaction Conditions :
Cyclocondensation with Thiourea
Cyclocondensation of α-bromo ketone 2 with thiourea in refluxing ethanol forms the thiazole ring (Fig. 1B).
Key Parameters :
Table 1: Characterization Data for Thiazole Intermediate
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁NO₃S |
| ¹H NMR (CDCl₃) | δ 7.82 (s, 1H, thiazole-H) |
| HRMS | [M+H]⁺ 312.0524 (calc. 312.0521) |
Synthesis of 3-Methyl-1H-Pyrazole-5-amine
Knorr Pyrazole Synthesis
Condensation of ethyl acetoacetate with hydrazine hydrate forms 3-methyl-1H-pyrazol-5-amine (Fig. 2A).
Optimized Conditions :
Functionalization at Position 1
The pyrazole nitrogen is alkylated using 4-(thiazol-2-yl)benzyl bromide under basic conditions (K₂CO₃, DMF) to install the thiazole-benzodioxole fragment (Fig. 2B).
Critical Parameters :
-
Base : Potassium carbonate
-
Solvent : Dimethylformamide (DMF)
-
Reaction Time : 12 hours
Synthesis of 5-Oxo-1-Phenylpyrrolidine-3-Carboxamide
Pyrrolidinone Ring Formation
Itaconic acid reacts with aniline in toluene under reflux to form 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (Fig. 3A).
Reaction Details :
Carboxamide Derivatization
The carboxylic acid is converted to the carboxamide using thionyl chloride (SOCl₂) followed by ammonia gas (Fig. 3B).
Stepwise Protocol :
Final Coupling and Global Deprotection
Amide Bond Formation
The pyrazole-thiazole intermediate is coupled with 5-oxo-1-phenylpyrrolidine-3-carboxamide using EDCl/HOBt in dichloromethane (Fig. 4).
Optimized Coupling Conditions :
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and validated using LC-MS and NMR.
Table 2: Spectroscopic Data for Target Compound
| Technique | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, pyrazole-H), δ 6.98 (s, 2H, benzodioxole-H) |
| ¹³C NMR | δ 174.2 (C=O), δ 147.6 (thiazole-C2) |
| HRMS | [M+H]⁺ 542.1872 (calc. 542.1875) |
Challenges and Optimization Strategies
Q & A
Q. What are the recommended synthetic pathways for preparing N-{1-[4-(2H-1,3-Benzodioxol-5-yl)-1,3-Thiazol-2-yl]-3-Methyl-1H-Pyrazol-5-yl}-5-Oxo-1-Phenylpyrrolidine-3-Carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Preparation of the pyrazole-thiazole core via Suzuki-Miyaura coupling. For example, aryl boronic acids (e.g., 2H-1,3-benzodioxol-5-ylboronic acid) react with brominated pyrazole intermediates in deoxygenated DMF/H2O, using Pd(PPh3)4 as a catalyst and K3PO4 as a base .
- Step 2 : Functionalization of the pyrrolidine-carboxamide moiety. Amide coupling reactions (e.g., using HATU or EDC/NHS) between activated carboxylic acids and amines are typical .
- Optimization : Solvent choice (DMF, THF) and reaction time (12–24 hours) significantly affect yields (60–85%) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the benzodioxole methylenedioxy group (δ 5.9–6.0 ppm, singlet) and pyrrolidine carbonyl (δ 170–175 ppm) .
- IR Spectroscopy : Look for carbonyl stretches (1650–1750 cm<sup>−1</sup>) and thiazole C=N vibrations (1550–1600 cm<sup>−1</sup>) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass of the molecular ion (e.g., C27H22N4O4S requires m/z 522.1365) .
Q. What structural motifs in this compound are critical for its biological activity?
- Methodological Answer :
- Benzodioxole-Thiazole Core : Essential for π-π stacking with target proteins (e.g., kinases or GPCRs) .
- Pyrrolidine-3-Carboxamide : Enhances solubility and hydrogen-bonding interactions. Methyl substitution at the pyrazole N3 position improves metabolic stability .
- SAR Studies : Replace the benzodioxole with fluorophenyl or bromophenyl groups to assess activity changes .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Case Example : If NMR shows unexpected splitting in the pyrrolidine region, consider:
- Dynamic Exchange : Rotameric states of the carboxamide group can cause peak broadening. Use variable-temperature NMR (e.g., 25°C to 60°C) to confirm .
- Impurity Analysis : LC-MS or preparative TLC can isolate byproducts (e.g., dehalogenated intermediates) .
- Cross-Validation : Compare experimental data with computed spectra (DFT or machine learning tools) .
Q. What strategies optimize reaction yields for the thiazole-pyrazole coupling step?
- Methodological Answer :
- Catalyst Screening : Pd(PPh3)4 vs. PdCl2(dppf) affects yields (70% vs. 55% in DMF) .
- Solvent Effects : Polar aprotic solvents (DMF, DMA) enhance solubility of aryl boronic acids .
- Additives : Addition of TBAB (tetrabutylammonium bromide) improves phase transfer in biphasic systems .
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2 or PARP). The benzodioxole moiety shows strong affinity for hydrophobic pockets .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Focus on hydrogen bonds between the carboxamide and Arg/Lys residues .
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC50 data to predict activity .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
- Methodological Answer :
- Purification Issues : Column chromatography is inefficient for large batches. Switch to recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .
- Exothermic Reactions : Control temperature during thiazole formation (reaction exotherms >50°C). Use jacketed reactors with slow reagent addition .
- Cost Reduction : Replace Pd(PPh3)4 with cheaper Pd(OAc)2/PPh3 systems without sacrificing yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
